6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole
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Overview
Description
6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-fluoroaniline with cyclopropylamine, followed by bromination using bromine or a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The cyclopropyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology research to probe biological pathways and identify potential therapeutic targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyclopropyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole is unique due to the presence of multiple halogen atoms and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for the development of new drugs and other bioactive molecules .
Properties
Molecular Formula |
C10H7BrClFN2 |
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Molecular Weight |
289.53 g/mol |
IUPAC Name |
6-bromo-2-chloro-1-cyclopropyl-4-fluorobenzimidazole |
InChI |
InChI=1S/C10H7BrClFN2/c11-5-3-7(13)9-8(4-5)15(6-1-2-6)10(12)14-9/h3-4,6H,1-2H2 |
InChI Key |
RDTVJMLUHLSMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=C3)Br)F)N=C2Cl |
Origin of Product |
United States |
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